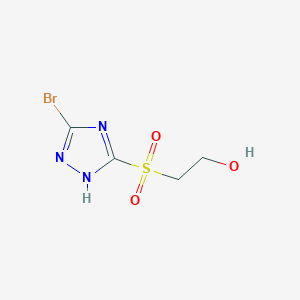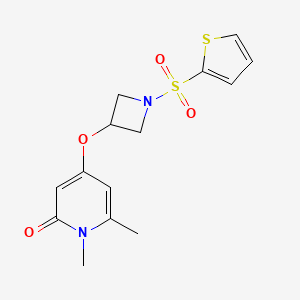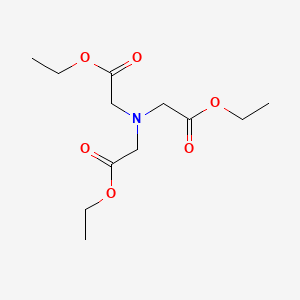
2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is a useful research compound. Its molecular formula is C4H6BrN3O3S and its molecular weight is 256.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound "2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol" and its derivatives have garnered interest in the field of chemical synthesis and structural characterization. One study detailed the successful synthesis of a novel racemic secondary alcohol with a closely related structure, achieved through a series of chemical reactions and characterized by various spectroscopic methods (Vorga & Badea, 2021). Another study focused on the synthesis and structural analysis of sulfonamide-1,2,4-triazine derivatives, revealing interesting aspects of sulfonamide-sulfonimide tautomerism and the influence of solvent polarity on the structural forms of the molecules (Branowska et al., 2022).
Chemical Reactions and Methodologies
Researchers have investigated the reactivity and applications of 1,2,4-triazole derivatives in various chemical reactions. For instance, the selective generation of (1H‐1,2,4‐triazol-1‐yl)methyl carbanion and its condensation with carbonyl compounds was explored to access substituted triazoles, highlighting their herbicidal and antifungal activities (Lassalas et al., 2017). Moreover, a one-pot synthesis approach was developed for novel 1,2,3-triazole derivatives, demonstrating their potential antibacterial activity and free radical scavenging ability (Sreerama et al., 2020).
Biological and Medicinal Chemistry Applications
1,2,4-Triazole derivatives, closely related to "this compound," have shown promise in biological and medicinal chemistry. Some derivatives were synthesized as novel antimicrobial agents, with significant activity observed against various microorganisms, illustrating the compound's potential in developing new therapeutic agents (Kaplancikli et al., 2008).
Properties
IUPAC Name |
2-[(3-bromo-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBFHRPCFILNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C1=NC(=NN1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)


![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)


![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

